molecular formula C13H17NO5 B13466829 methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate

methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B13466829
M. Wt: 267.28 g/mol
InChI Key: GLHOVWBXMKQCHJ-UHFFFAOYSA-N
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Description

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-formyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-10(16)7-14-6-5-9(8-15)11(14)12(17)18-4/h5-6,8H,7H2,1-4H3

InChI Key

GLHOVWBXMKQCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=C1C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amine group using tert-butyloxycarbonyl (Boc) protection, followed by the formation of the pyrrole ring and subsequent formylation and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .

Scientific Research Applications

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property can be exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • O-oxazole (Oo)
  • N-oxazole (No)
  • Hydroxyisoxazole (Hi)

Biological Activity

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate (CAS Number: 2763759-92-6) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms, relevant research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrrole ring, a formyl group, and a tert-butoxy group, contributing to its unique reactivity and stability. The molecular formula is C12H17NO4, and it can undergo various chemical reactions, including oxidation and substitution reactions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group may stabilize intermediates in biochemical pathways. These interactions facilitate its effects in various biological applications.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit several biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens. The presence of the pyrrole moiety is often linked to these activities .
  • Anticancer Potential : There is ongoing research into the anticancer properties of pyrrole derivatives, with some studies indicating that they may inhibit cancer cell proliferation through apoptosis induction .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, making them candidates for further investigation in inflammatory disease models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-MethylpyrroleMethyl group on pyrroleAntimicrobialSimpler structure
Pyrrolidinecarboxylic AcidCarboxylic acid on pyrrolidineAnti-inflammatoryLacks tert-butoxy group
2-AcetylpyrroleAcetyl instead of formylAntioxidantDifferent carbon chain length

This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrrole derivatives for their biological activities:

  • Synthesis and Evaluation : A study conducted by researchers synthesized various pyrrole derivatives and evaluated their antimicrobial activities against drug-resistant strains. Compounds similar to this compound demonstrated significant efficacy against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyrrole ring can significantly affect biological potency. For instance, introducing electron-withdrawing groups on the pyrrole ring has been linked to enhanced anti-TB activity .
  • Mechanistic Studies : Detailed mechanistic studies have suggested that these compounds may target specific enzymes involved in bacterial cell wall synthesis, offering insights into their mode of action against microbial pathogens .

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